N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide
Description
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, chlorine, and methyl groups, along with an ethoxyethyl side chain containing an amino and oxo group.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O3/c1-7-4-8(5-9(14)11(7)13)12(18)16-2-3-19-6-10(15)17/h4-5H,2-3,6H2,1H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQKVGCTBGKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NCCOCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide typically involves multi-step organic reactions. One common approach includes:
Starting Material: The synthesis begins with 4-bromo-3-chloro-5-methylbenzoic acid.
Amidation: The benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2).
Amide Formation: The benzoyl chloride is then reacted with 2-(2-amino-2-oxoethoxy)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ethoxyethyl side chain can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing bromine or chlorine.
Scientific Research Applications
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-aminoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide: Lacks the oxo group in the side chain.
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-ethylbenzamide: Has an ethyl group instead of a methyl group on the benzene ring.
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
